molecular formula C17H15ClN4O2 B2576847 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034499-18-6

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2576847
CAS No.: 2034499-18-6
M. Wt: 342.78
InChI Key: SBROKYDFMHZVJN-UHFFFAOYSA-N
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Description

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a complex structure that incorporates a benzonitrile core linked via a carbonyl group to a piperidine ring, which is further functionalized with a 5-chloropyrimidinyloxy moiety. This specific arrangement of pharmacophores makes it a valuable intermediate for the design and synthesis of targeted therapeutic agents . Compounds with similar piperidine-carbonyl scaffolds have been investigated as potent agonists for targets such as the G-protein-coupled receptor 119 (GPR119), which is a promising target for the treatment of type 2 diabetes . Furthermore, related 1-arylcarbonyl-4-oxy-piperidine compounds have shown potential in preclinical research for the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease . The piperidine ring is a prevalent structural element in numerous FDA-approved pharmaceuticals and bioactive molecules, underscoring the high research value of this compound as a building block . Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules, for probing structure-activity relationships (SAR), or in high-throughput screening assays. It is supplied with guaranteed high purity and quality for reliable experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-9-20-17(21-10-14)24-15-2-1-7-22(11-15)16(23)13-5-3-12(8-19)4-6-13/h3-6,9-10,15H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBROKYDFMHZVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C19H20ClN3O2
  • CAS Number: 2034499-18-6

The compound features a piperidine ring, a benzonitrile group, and a chloropyrimidine moiety. Its primary mechanism involves acting on the GPR119 receptor, which is crucial for glucose metabolism and insulin secretion.

Mechanism of Action:

  • Target Receptor: GPR119, primarily found in pancreatic β-cells.
  • Biochemical Pathways: Influences insulin signaling and incretin pathways.
  • Pharmacokinetics: Demonstrates dose-dependent pharmacokinetics in human studies, enhancing glucose-dependent insulin release and promoting GLP-1 secretion.

Scientific Research Applications

The applications of this compound span several fields:

Medicinal Chemistry

  • Therapeutic Potential: Investigated for its role in treating metabolic disorders such as type 2 diabetes due to its ability to enhance insulin secretion.
  • Case Study: A study demonstrated that compounds similar to this one improved bioavailability and reduced adverse effects compared to existing treatments for diabetes .

Biological Research

  • Antimicrobial Properties: Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics.
  • Case Study: In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Material Science

  • Synthetic Applications: Utilized as a building block in synthesizing more complex organic molecules.
  • Example Reaction: The compound can undergo nucleophilic substitution reactions, which are essential for creating new materials with tailored properties.

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDiabetes treatmentEnhances insulin secretion via GPR119 activation
Biological ResearchAntimicrobial agent developmentSignificant antibacterial activity observed
Material ScienceBuilding block in organic synthesisUseful in synthesizing complex molecules

Mechanism of Action

The mechanism of action of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can be contextualized by comparing it to analogs, such as 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile (). Below is a detailed analysis:

Structural Differences

Feature This compound 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
Heterocyclic substituent 5-Chloropyrimidin-2-yloxy 4-Methoxypyridin-2-ylamino
Linker chemistry Ether (oxygen) Amine (NH)
Aromatic group Benzonitrile Benzonitrile
Molecular Formula C₁₇H₁₄ClN₅O₂ (estimated) C₁₉H₂₀N₄O₂
Key functional groups Cyano, chloro, ether Cyano, methoxy, amine

Physicochemical Properties

  • Lipophilicity : The chloro substituent in the target compound likely increases logP compared to the methoxy group in the analog, which is more polar.
  • Solubility : The methoxy and amine groups in the analog may enhance aqueous solubility relative to the chloro-ether combination.

Data Table: Comparative Analysis

Parameter This compound 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
Molecular Weight ~375.8 g/mol 336.4 g/mol
Heterocycle Pyrimidine (Cl-substituted) Pyridine (OCH₃-substituted)
Linker Type Ether Amine
logP (estimated) 2.8–3.5 1.5–2.2
Hydrogen Bond Acceptors 7 6

Discussion of Key Findings

Substituent Effects : The chloro group in the target compound enhances lipophilicity and may improve membrane permeability compared to the methoxy group in the analog .

Synthetic Accessibility : The amine linker in the analog may simplify synthesis due to established amidation protocols, whereas the ether linkage in the target compound might require more specialized conditions.

Biological Activity

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, also known by its CAS number 2415519-74-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C20H21ClN4O3C_{20}H_{21}ClN_{4}O_{3} with a molecular weight of 400.9 g/mol. The structure features a piperidine ring connected to a chloropyrimidine moiety, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, compounds with similar structures have been shown to act as inhibitors of kinases and other signaling pathways.

Inhibition of Kinase Activity

Research has demonstrated that related compounds can inhibit kinases such as IRAK4 and GSK3, which play crucial roles in inflammatory responses and cell signaling pathways. For instance, aminopyrimidine derivatives have shown potent inhibition against IRAK4 with IC50 values as low as 27 nM . This suggests that this compound may exhibit similar kinase inhibitory properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameTarget EnzymeIC50 (nM)Mechanism
Compound AIRAK427Kinase Inhibition
Compound BGSK3216Kinase Inhibition
Compound CCD44N/AReceptor Modulation

Case Studies

  • Antitumor Activity : In a study involving malignant pleural mesothelioma, trametinib combined with a structurally related compound exhibited enhanced antitumor effects by inhibiting ERK phosphorylation and downregulating CD44 expression . This indicates that compounds with similar structures may also have therapeutic potential in cancer treatment.
  • Inflammatory Response : Another study highlighted the role of pyrimidine-based compounds in modulating inflammatory pathways through kinase inhibition. The findings suggest that these compounds can reduce pro-inflammatory cytokine production, which is crucial in diseases like rheumatoid arthritis .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of pyrimidine derivatives indicate that modifications to the piperidine and pyrimidine rings significantly affect their biological activity. For example, expanding the piperidine ring has been associated with increased potency against specific targets .

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